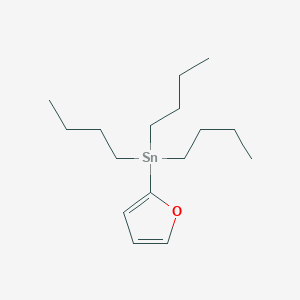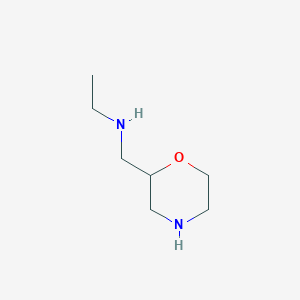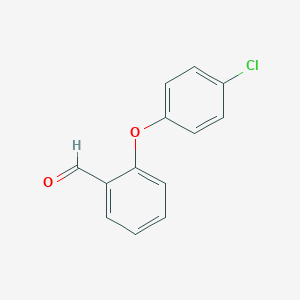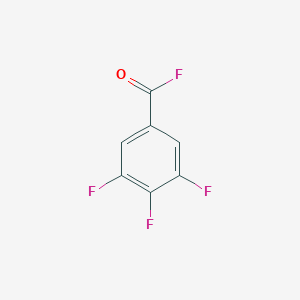
2-(Tri-n-butilestannyl)furano
Descripción general
Descripción
Introduction
2-(Tributylstannyl)furan is a chemical compound involved in various organic syntheses. It is particularly used in palladium-catalyzed cross-coupling reactions to create diverse furan derivatives, which are significant in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 2-(tributylstannyl)furan derivatives typically involves palladium-catalyzed cross-coupling reactions. For instance, tris[4-(substituted)furan-3-yl]boroxines, prepared from corresponding 4-(substituted)-3-(trimethylsilyl) furans, can be successfully converted to 4-(substituted)-3-(tributylstannyl)furans through palladium-catalyzed reactions with tributylstannyl chloride (Song & Wong, 1995).
Molecular Structure Analysis
2-(Tributylstannyl)furan exhibits a structure where the tributylstannyl group is attached to the furan ring. This configuration is crucial for its reactivity and ability to participate in various organic transformations. The specific electronic and steric properties of the tributylstannyl group influence the molecular interactions and reactivity patterns of the compound.
Chemical Reactions and Properties
This compound is primarily used in the formation of various furan derivatives through substitution reactions. It reacts with nucleophiles and other organometallic reagents under different conditions to introduce various substituents into the furan ring. For example, 5-substituted 2-tributylstannylfurans can undergo oxidative substitution reactions with lead tetraacetate to produce 5-substituted 5-acetoxy-2(5H)-furanones (Yamamoto et al., 1992).
Aplicaciones Científicas De Investigación
Reactivos de estaño orgánico
“2-(Tri-n-butilestannyl)furano” es un reactivo de estaño orgánico . Los reactivos de estaño orgánico se utilizan en química orgánica como catalizadores y estabilizadores. Desempeñan un papel crucial en diversas reacciones químicas debido a sus propiedades únicas.
Actividad antibacteriana
Los derivados de furano, incluyendo “this compound”, han mostrado una actividad antibacteriana significativa . Se han utilizado en el desarrollo de nuevos medicamentos para combatir la resistencia microbiana. El núcleo de furano es una técnica de síntesis esencial en la búsqueda de nuevos medicamentos .
Intermediarios agroquímicos
“this compound” se utiliza como intermediario agroquímico . Los intermediarios agroquímicos son sustancias que se utilizan en la síntesis de agroquímicos, que son productos químicos utilizados en la agricultura para la protección de cultivos y el control de plagas.
Intermediarios orgánicos
Este compuesto también sirve como intermediario orgánico . Los intermediarios orgánicos se utilizan a menudo en la producción de una amplia gama de productos químicos, incluidos productos farmacéuticos, tintes y polímeros.
Intermediarios farmacéuticos
“this compound” se utiliza como intermediario farmacéutico . Los intermediarios farmacéuticos son los componentes clave que se utilizan en la producción de ingredientes farmacéuticos activos (API).
Reacciones de acoplamiento cruzado de Stille
Aunque no se menciona directamente para “this compound”, compuestos de estaño orgánico similares se utilizan en reacciones de acoplamiento cruzado de Stille . Esta reacción es una poderosa herramienta para formar enlaces carbono-carbono en la síntesis orgánica.
Mecanismo De Acción
Safety and Hazards
“2-(Tributylstannyl)furan” is toxic if swallowed. It causes damage to organs through prolonged or repeated exposure. It is harmful in contact with skin and causes skin irritation. It also causes serious eye irritation .
Relevant Papers Several papers have been retrieved that mention “2-(Tributylstannyl)furan”. These include studies on its synthesis , its reactivity , and its physical and chemical properties . These papers provide valuable insights into the properties and potential applications of “2-(Tributylstannyl)furan”.
Propiedades
IUPAC Name |
tributyl(furan-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANWDQJIWZEKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402802 | |
| Record name | 2-(Tributylstannyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118486-94-5 | |
| Record name | 2-(Tributylstannyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tributylstannyl)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the introduction of a tributylstannyl group affect the reactivity of furan towards electrophilic attack?
A1: Research indicates that the presence of a tributylstannyl group significantly enhances the reactivity of furan towards electrophilic attack, specifically at the 5-position. Kinetic studies using benzhydryl cations as electrophiles demonstrate that 2-(tributylstannyl)furan exhibits a preference for electrophilic attack at the 5-position. [] This enhanced reactivity at the 5-position is estimated to be approximately three orders of magnitude higher compared to unsubstituted furan. [] This effect is attributed to the electron-donating nature of the tributylstannyl group, which increases the electron density at the 5-position, making it more susceptible to electrophilic attack.
Q2: What are the implications of the observed reactivity of 2-(tributylstannyl)furan for synthetic applications?
A2: The enhanced reactivity of 2-(tributylstannyl)furan at the 5-position makes it a valuable building block in organic synthesis. The research highlights its utility in reactions with electrophiles, such as benzhydryl cations. [] Furthermore, its application in "capping" reactions with polyisobutylene chloride demonstrates its potential in polymer modification strategies. [] This selective reactivity allows for the controlled introduction of furan moieties into various molecular scaffolds, broadening the synthetic toolbox for accessing complex molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)
![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)
![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)